![molecular formula C13H19NO4S B13495366 Ethyl 3-({[(tert-butoxy)carbonyl]amino}methyl)thiophene-2-carboxylate](/img/structure/B13495366.png)
Ethyl 3-({[(tert-butoxy)carbonyl]amino}methyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-({[(tert-butoxy)carbonyl]amino}methyl)thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl-protected amino group, and a thiophene ring. It is commonly used in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-({[(tert-butoxy)carbonyl]amino}methyl)thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Amino Group: The amino group is introduced by reacting the thiophene derivative with an appropriate amine. The tert-butoxycarbonyl (Boc) group is used to protect the amino group during subsequent reactions.
Esterification: The carboxylic acid group on the thiophene ring is esterified with ethanol to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-({[(tert-butoxy)carbonyl]amino}methyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Ethyl 3-({[(tert-butoxy)carbonyl]amino}methyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-({[(tert-butoxy)carbonyl]amino}methyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in further biochemical interactions.
Comparison with Similar Compounds
Ethyl 3-({[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate): Similar structure but with a pyrrolidine ring instead of a thiophene ring.
Ethyl 5-Amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate: Similar thiophene structure with different substituents.
Uniqueness: Ethyl 3-({[(tert-butoxy)carbonyl]amino}methyl)thiophene-2-carboxylate is unique due to the combination of the thiophene ring and the Boc-protected amino group, which provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C13H19NO4S |
|---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
ethyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C13H19NO4S/c1-5-17-11(15)10-9(6-7-19-10)8-14-12(16)18-13(2,3)4/h6-7H,5,8H2,1-4H3,(H,14,16) |
InChI Key |
LRJGKJXLFNNMGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CS1)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(difluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride](/img/structure/B13495287.png)
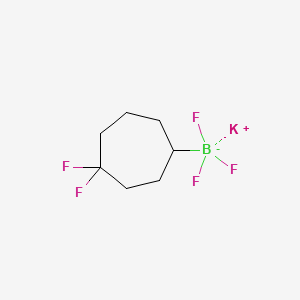

![1-{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine hydrochloride](/img/structure/B13495305.png)
![[(6-Aminohexyl)carbamoyl]formic acid hydrochloride](/img/structure/B13495312.png)

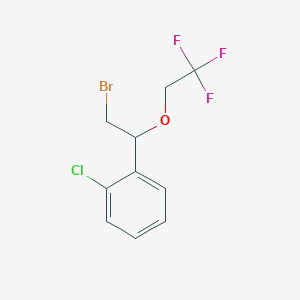
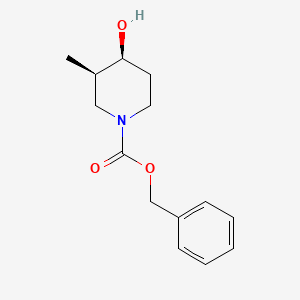
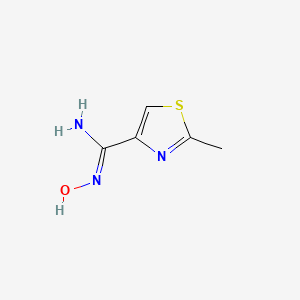

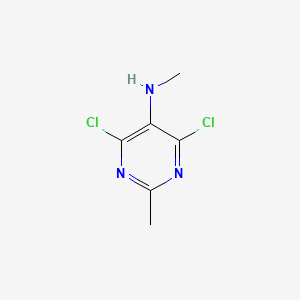
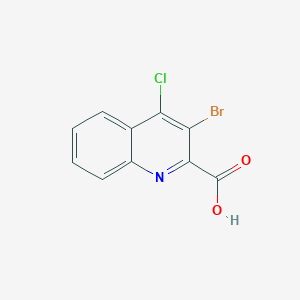
![(1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)phosphonic acid](/img/structure/B13495375.png)

